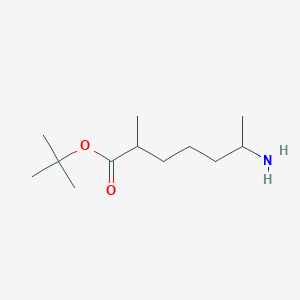

Tert-butyl 6-amino-2-methylheptanoate

Beschreibung

Tert-butyl 6-amino-2-methylheptanoate is a branched-chain amino ester featuring a tert-butyl group, a seven-carbon heptanoate backbone with a methyl substituent at position 2 and an amino group at position 6. While specific experimental data for this compound are absent in the provided evidence, structural analogs such as tert-butyl 6-aminohexanoate () and tert-butyl pyrrolidine carboxylates () offer insights into its physicochemical and functional properties.

Eigenschaften

Molekularformel |

C12H25NO2 |

|---|---|

Molekulargewicht |

215.33 g/mol |

IUPAC-Name |

tert-butyl 6-amino-2-methylheptanoate |

InChI |

InChI=1S/C12H25NO2/c1-9(7-6-8-10(2)13)11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3 |

InChI-Schlüssel |

PBNNTSXNQQPUIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCC(C)N)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-methylheptanoate typically involves the esterification of 6-amino-2-methylheptanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 6-amino-2-methylheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-amino-2-methylheptanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6-amino-2-methylheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 6-amino-2-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active heptanoic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-butyl 6-amino-2-methylheptanoate and related compounds:

Key Structural and Functional Insights:

Chain Length and Lipophilicity: The target compound’s heptanoate chain (7 carbons) increases molecular weight and lipophilicity compared to tert-butyl 6-aminohexanoate (6 carbons) . This may reduce aqueous solubility but enhance membrane permeability in biological systems.

Amino Group Positioning: Both the target and tert-butyl 6-aminohexanoate feature an amino group at position 6. This positioning may influence hydrogen-bonding interactions and solubility, though the longer chain in the target compound could attenuate these effects .

Tert-butyl Ester Stability: Tert-butyl esters are broadly recognized for their stability under acidic and basic conditions, as noted in for a structurally distinct pyrrolidine derivative . This suggests the target compound’s ester group is similarly resistant to premature cleavage.

Proper ventilation and personal protective equipment (PPE) are recommended during synthesis or use .

Research Findings and Inferences

Synthetic Applications :

The tert-butyl group’s protective role in carboxylate intermediates is well-documented (). For example, tert-butyldimethylsilyl-protected intermediates () highlight the utility of bulky groups in multi-step syntheses . The target compound’s methyl and tert-butyl groups may similarly shield reactive sites during organic transformations.- Biological Relevance: Amino esters like tert-butyl 6-aminohexanoate are precursors to bioactive molecules (e.g., peptide mimetics). The target’s extended chain and branching could modulate interactions with enzymes or receptors, though specific studies are lacking .

Thermodynamic Stability : emphasizes the stability of tert-butyl esters under standard storage conditions. The target compound’s tert-butyl group likely confers comparable resistance to thermal or oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.